2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 2,4-dioxo core, a 2-(thiophen-2-yl)ethyl substituent at position 3, and an acetamide group linked to an N-(2-ethyl-6-methylphenyl) moiety. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.50 g/mol . The thiophen-2-yl ethyl group may enhance π-π stacking interactions in biological targets, while the 2-ethyl-6-methylphenyl acetamide substituent likely influences lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-16-7-4-6-15(2)20(16)24-19(27)14-26-18-10-13-31-21(18)22(28)25(23(26)29)11-9-17-8-5-12-30-17/h4-8,10,12-13H,3,9,11,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVGIZWXRXYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs, focusing on core modifications, substituent variations, and biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Core Modifications: The target compound’s thieno[3,2-d]pyrimidine-2,4-dione core distinguishes it from analogs like metolachlor (a simple chloroacetamide) and 4-(3-phenylpyrazolo)thienopyrimidine (dual heterocyclic system). The dioxo group in the target compound may enhance hydrogen-bonding interactions compared to non-oxidized cores . Thiophen-2-yl ethyl vs.
Biological Relevance: Antitumor Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., compounds in ) exhibit cytotoxicity via kinase inhibition, suggesting the target compound may share similar mechanisms. Metabolic Stability: The 2-ethyl-6-methylphenyl group in the target compound mirrors substituents in metolachlor, a herbicide metabolized by human liver microsomes via oxidative pathways . This similarity raises questions about the compound’s metabolic fate in biological systems.
Physicochemical Properties :
- Lipophilicity : The cyclohexyl analog (CAS: 1260634-71-6) is more lipophilic (logP ~3.5 estimated) than the target compound (logP ~2.8), impacting membrane permeability .
- Melting Points : While data for the target compound is unavailable, related acetamide derivatives (e.g., ) exhibit high melting points (>300°C), suggesting strong crystalline packing .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves condensation of a thienopyrimidine precursor with a substituted acetamide, analogous to methods in . For example, employs Vilsmeier–Haack reactions for pyrimidine functionalization.
- Structure-Activity Relationships (SAR) :
- Substitution at the N-position of the acetamide (e.g., 2-ethyl-6-methylphenyl vs. cyclohexyl) critically modulates target affinity and selectivity.
- The thiophen-2-yl ethyl group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
